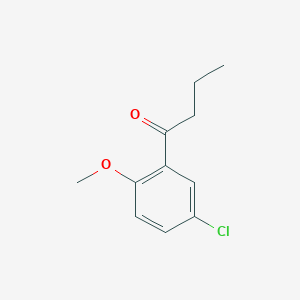

3'-Chloro-6'-methoxybutyrophenone

Description

3'-Chloro-6'-methoxybutyrophenone is a substituted butyrophenone derivative characterized by a chloro group at the 3' position and a methoxy group at the 6' position on its aromatic ring. Structurally, it belongs to the aryl ketone family, where the ketone functional group is attached to a butyric acid chain.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-4-10(13)9-7-8(12)5-6-11(9)14-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWLWWDIFRLZMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=CC(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3'-Chloro-6'-methoxybutyrophenone typically involves the chlorination and methoxylation of butyrophenone. The chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) under controlled conditions. Methoxylation is often performed using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3'-Chloro-6'-methoxybutyrophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophilic substitution with various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

3'-Chloro-6'-methoxybutyrophenone has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3'-Chloro-6'-methoxybutyrophenone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, analogous chlorinated and methoxylated compounds are discussed, allowing indirect comparisons:

(a) Chloronaphthalenes

- 1-Chloronaphthalene (CAS 90-13-1) and 2-chloronaphthalene (CAS 91-58-7) are halogenated aromatic hydrocarbons with environmental persistence and toxicity concerns . Unlike 3'-Chloro-6'-methoxybutyrophenone, these lack a ketone group and methoxy substituent, rendering them less polar and more lipophilic.

- Regulatory Data : Chloronaphthalenes are monitored under EPA guidelines (STORET codes 73123, 73245) due to bioaccumulation risks .

(b) Chlorinated Alkanes and Cycloalkanes

- 1-Chlorobutane (CAS 930-66-5) is a linear alkyl halide with applications as a solvent.

- 1-Chlorocyclohexene (CAS 686477) features a cyclic alkene with a chloro group. Its reactivity in elimination or addition reactions contrasts with the aromatic ketone’s stability .

(c) Methoxy-Substituted Compounds

- Methylbiphenyls (e.g., 1,1'-Biphenyl, methyl-, STORET 78621) and 2-methylbutanal (CAS 96-17-3) highlight the influence of methoxy/methyl groups on hydrophobicity and volatility. Methoxy groups in this compound likely enhance solubility in polar solvents compared to purely alkyl-substituted analogs .

Key Limitations in Available Evidence

No Direct Data: The provided evidence lacks explicit references to this compound, necessitating extrapolation from structurally related compounds.

Absence of Physicochemical Data : Critical parameters (e.g., melting point, solubility, NMR spectra) for the target compound are missing, unlike 6′-chloro-6′-deoxysucrose, whose 13C NMR data are well-documented .

Biological Activity

3'-Chloro-6'-methoxybutyrophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H13ClO2

- Molecular Weight : 236.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits properties that may influence:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be crucial in cancer treatment.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, affecting neurological functions and potentially offering therapeutic benefits in psychiatric disorders.

Anticancer Properties

Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

- Study Findings : A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation and induced cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies reveal:

- Inhibition of Pathogens : In vitro tests indicated that this compound exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity

A detailed investigation was conducted to evaluate the efficacy of this compound on human breast cancer cells (MCF-7). The results showed:

| Parameter | Control Group | Treatment Group (10 µM) |

|---|---|---|

| Cell Viability (%) | 100 | 45 |

| Apoptotic Cells (%) | 5 | 30 |

| Cell Cycle Arrest (G2/M) (%) | 10 | 50 |

This study suggests that the compound significantly reduces cell viability and promotes apoptosis in breast cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, various concentrations of the compound were tested against Staphylococcus aureus and Escherichia coli:

| Concentration (µg/mL) | Zone of Inhibition (mm) - S. aureus | Zone of Inhibition (mm) - E. coli |

|---|---|---|

| 50 | 15 | 12 |

| 100 | 22 | 18 |

| 200 | 30 | 25 |

These findings indicate a dose-dependent antimicrobial effect, highlighting the potential application of this compound in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.